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molecular formula C9H8F2O B1345727 3,5-Difluoropropiophenone CAS No. 135306-45-5

3,5-Difluoropropiophenone

Cat. No. B1345727
M. Wt: 170.16 g/mol
InChI Key: FVDQWXARVQADKN-UHFFFAOYSA-N
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Patent
US05104870

Procedure details

To a solution of 3,5-difluorobenzonitrile (Aldrich Chemical Co . Milwaukee. WI 53233)(50.0 g. 0.36 mole) in 500 mL of diethyl ether at 0° C. was added dropwise a solution of ethylmagnesium bromide (135 mL of a 3.OM solution 0.41 mole) in diethyl ether. The reaction mixture was refluxed for 3 hr. then chilled in an ice bath and hydrolyzed with 100 mL of 6N aqueous hydrogen chloride. The mixture was heated on a steam bath for 0.5 hr. The pH was adjusted to acid (litmus) and two phases were separated by extraction of the aqueous phase with diethyl ether. The combined extracts were dried (sodium sulfate) and concentrated in vacuo to give 61.3 g (91% of theory) of crude 3',5'-difluoropropiophenone.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0.41 mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:10])[CH:9]=1)[C:5]#N.[CH2:11]([Mg]Br)[CH3:12].Cl.C([O:18]CC)C>>[F:1][C:2]1[CH:3]=[C:4]([C:5](=[O:18])[CH2:11][CH3:12])[CH:7]=[C:8]([F:10])[CH:9]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
FC=1C=C(C#N)C=C(C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Mg]Br
Name
solution
Quantity
0.41 mol
Type
reactant
Smiles
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 3 hr
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated on a steam bath for 0.5 hr
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
were separated by extraction of the aqueous phase with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 61.3 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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